molecular formula C10H12FN5O4 B12395704 6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one

6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one

Cat. No.: B12395704
M. Wt: 285.23 g/mol
InChI Key: SRUXNNJIKBFXNW-DANPQCGCSA-N
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Description

6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one is a synthetic nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable purine derivative.

    Fluorination: Introduction of the fluorine atom at the desired position using a fluorinating agent.

    Glycosylation: Attachment of the sugar moiety to the purine base through glycosylation reactions.

    Amination: Introduction of the amino group at the 6-position of the purine ring.

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the sugar moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can modify the functional groups on the purine ring or the sugar moiety.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups on the purine ring or sugar moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine analogs.

Scientific Research Applications

6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral or anticancer agent due to its structural similarity to nucleosides.

    Medicine: Investigated for its potential therapeutic applications in treating viral infections and certain cancers.

    Industry: Utilized in the development of pharmaceuticals and diagnostic agents.

Mechanism of Action

The mechanism of action of 6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also target specific enzymes involved in nucleic acid metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one is unique due to the presence of the fluorine atom and specific hydroxylation pattern on the sugar moiety. These structural features can enhance its stability and biological activity compared to other nucleoside analogs.

Properties

Molecular Formula

C10H12FN5O4

Molecular Weight

285.23 g/mol

IUPAC Name

6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one

InChI

InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(12)14-10(19)15-8(5)16/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6?,9-/m1/s1

InChI Key

SRUXNNJIKBFXNW-DANPQCGCSA-N

Isomeric SMILES

C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@@H](C([C@H](O3)CO)O)F)N

Canonical SMILES

C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)F)N

Origin of Product

United States

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